molecular formula C20H16N2O4 B2778846 (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide CAS No. 1448139-66-9

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide

Cat. No. B2778846
CAS RN: 1448139-66-9
M. Wt: 348.358
InChI Key: SXSMPCGFNRAPDL-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide, also known as FIIN-3, is a small molecule inhibitor that targets the cysteine residue of the kinase domain of fibroblast growth factor receptor (FGFR) family. It has gained significant attention in the field of cancer research due to its potential therapeutic applications.

Scientific Research Applications

Cytotoxic Agents for Cancer Therapy

A study by Tarleton et al. (2013) on focused library development of 2-phenylacrylamides, including compounds with furan moieties, demonstrated broad-spectrum cytotoxic agents against cancer cell lines. Synthesizing a series of amidoacrylamide analogues led to compounds significantly more potent than their lead compound, showcasing a potential pathway for developing new cytotoxic scaffolds suitable for cancer therapy Tarleton et al., 2013.

Green Chemistry Synthesis

Jimenez et al. (2019) highlighted the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and the ene-reduction of this compound by marine and terrestrial fungi. This study exemplifies the application of green chemistry principles in synthesizing and modifying compounds with potential pharmaceutical applications Jimenez et al., 2019.

Molecular Docking Studies for Drug Discovery

Nishtala and Basavoju (2018) conducted crystal structure and molecular docking studies on a compound similar in structure to "(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide," revealing its potential against mycobacterium tuberculosis, bacterial proteins, and cancer proteins. This research underscores the importance of such compounds in drug discovery, particularly for antibacterial and anticancer activities Nishtala & Basavoju, 2018.

Antiviral and Antibacterial Applications

Lee et al. (2017) discovered a compound with a furan acrylamide structure that suppresses the enzymatic activities of SARS coronavirus helicase, indicating the potential of such compounds in antiviral therapies Lee et al., 2017. Additionally, El-Telbani et al. (2011) synthesized 1-arylpyrazole derivatives and their glycosides, showing promising antiviral activity against vesicular stomatitis virus, further illustrating the potential of furan-containing compounds in combating viral infections El-Telbani et al., 2011.

properties

IUPAC Name

(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(6-3-14-8-11-25-13-14)21-16-5-4-15-7-9-22(17(15)12-16)20(24)18-2-1-10-26-18/h1-6,8,10-13H,7,9H2,(H,21,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSMPCGFNRAPDL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.